LogP Divergence: Pyrrolidine vs. Piperidine Thiazole Analogs
The 2-pyrrolidin-1-yl analog is substantially more hydrophilic than its six-membered piperidine counterpart. Predicted logP for the pyrrolidine derivative is -0.292 [1], while the piperidine analog has a predicted logP of 2.318 [2]. This represents a 2.61 log unit difference, corresponding to an approximately 400-fold higher octanol-water partition coefficient for the piperidine analog. The pyrrolidine compound also has 7 hydrogen bond acceptors versus 4 for the piperidine analog [1][2].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = -0.292 (2-pyrrolidin-1-yl-thiazole-4-carboxylate) |
| Comparator Or Baseline | logP = 2.318 (2-piperidin-1-yl-thiazole-4-carboxylic acid) |
| Quantified Difference | ΔlogP = 2.61 log units (~400-fold difference in lipid partitioning) |
| Conditions | Computational prediction (unspecified software); ChemExper and ChemBase databases |
Why This Matters
This large logP differential dictates that the pyrrolidine analog will exhibit markedly different solubility, membrane permeability, and protein binding, making the two compounds non-interchangeable in biological assays or formulation development.
- [1] ChemExper Chemical Directory. Entry ID 1358792. logP=-0.292, H Bond Donors=2, H Bond Acceptors=7, Rotatable Bonds=0. View Source
- [2] ChemBase. 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylic acid. Log P = 2.318132, H Acceptors = 4, H Donor = 1, pKa = 3.9244654. View Source
